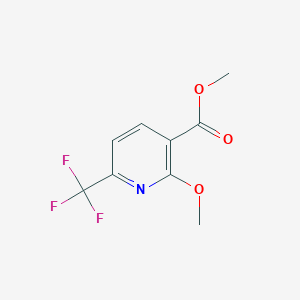

Methyl 2-methoxy-6-(trifluoromethyl)nicotinate

Description

Properties

IUPAC Name |

methyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8F3NO3/c1-15-7-5(8(14)16-2)3-4-6(13-7)9(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZWJYWKWOGVMEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=N1)C(F)(F)F)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30733152 | |

| Record name | Methyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917396-36-2 | |

| Record name | Methyl 2-methoxy-6-(trifluoromethyl)pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30733152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of Methyl 2-methoxy-6-(trifluoromethyl)nicotinate typically involves the esterification of 2-methoxy-6-(trifluoromethyl)nicotinic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: : Industrial production of this compound may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: : Methyl 2-methoxy-6-(trifluoromethyl)nicotinate can undergo various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

Substitution: It can participate in nucleophilic substitution reactions, where the methoxy or trifluoromethyl groups are replaced by other substituents.

Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .

Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of substituted nicotinates .

Scientific Research Applications

Antimicrobial Activity

Methyl 2-methoxy-6-(trifluoromethyl)nicotinate exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains and fungi. For instance:

| Pathogen | Zone of Inhibition (mm) |

|---|---|

| C. albicans | 10 - 29 |

| E. coli | Significant inhibition |

| S. aureus | Significant inhibition |

A study evaluated the antimicrobial efficacy against common pathogens, showing substantial activity particularly against Gram-negative bacteria and dermatophytes.

Anticancer Activity

Research indicates that this compound may possess anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cells across various assays:

| Cell Line | IC50 (µM) |

|---|---|

| Mouse TLX5 Lymphoma Cells | 1.5 |

| Human Fibroblast Cells | >100 |

These findings suggest its potential use in cancer therapeutics.

Antiprotozoal Activity

The compound has also demonstrated antiprotozoal activity, indicating its potential for treating protozoan infections. Further exploration is warranted to evaluate its efficacy in this area.

Antimicrobial Activity Study

A comprehensive evaluation was conducted to assess the antimicrobial efficacy of Methyl 2-methoxy-6-(trifluoromethyl)nicotinate against various pathogens, revealing significant antimicrobial properties particularly against dermatophytes and Gram-negative bacteria.

Cytotoxicity Evaluation

In a study focusing on cytotoxicity, the compound was tested against several cancer cell lines, demonstrating substantial inhibition of cell growth with varying IC50 values depending on the cell type.

Mechanistic Insights

Further research into the mechanism revealed that the compound interacts with specific enzymes involved in nicotinic acid metabolism, suggesting potential applications in metabolic disorders.

Mechanism of Action

The mechanism by which Methyl 2-methoxy-6-(trifluoromethyl)nicotinate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or influence gene expression. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key analogs, their substituents, and physicochemical properties:

Key Observations :

- Substituent Effects on Yield : The presence of electron-donating groups (e.g., hydroxy-methoxybenzyl in compound 47) correlates with higher synthetic yields (95%) compared to halogenated analogs (65–81%) .

- Solubility : Methyl 6-(trifluoromethyl)nicotinate is acetone-soluble but water-insoluble, suggesting its utility in organic synthesis .

- Biological Activity: Compound 47 demonstrates potent anti-HIV activity, highlighting the importance of trifluoromethyl and aryl-amino groups in RT inhibition .

Biological Activity

Methyl 2-methoxy-6-(trifluoromethyl)nicotinate is a synthetic compound belonging to the class of nicotinic acid derivatives. Its unique structural features, particularly the methoxy and trifluoromethyl groups, significantly enhance its biological activity and potential therapeutic applications. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, case studies, and research findings.

Chemical Structure and Properties

Methyl 2-methoxy-6-(trifluoromethyl)nicotinate has the molecular formula C10H10F3NO3 and a molecular weight of approximately 235.16 g/mol. The trifluoromethyl group enhances lipophilicity, facilitating better penetration through biological membranes, which is crucial for its biological effects.

The mechanism by which Methyl 2-methoxy-6-(trifluoromethyl)nicotinate exerts its biological effects involves interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group not only improves membrane permeability but also modulates enzyme activity and influences gene expression pathways. This compound may act as an agonist or antagonist at certain receptors, leading to various cellular responses.

Antimicrobial Properties

Research indicates that Methyl 2-methoxy-6-(trifluoromethyl)nicotinate exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains and fungi. For example, it demonstrated zones of inhibition ranging from 10 to 29 mm against common pathogens such as C. albicans and Gram-negative bacteria .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It has shown promising results in inhibiting the proliferation of cancer cells in various assays. Specifically, studies have reported IC50 values indicating effective cytotoxicity against different cancer cell lines .

| Cell Line | IC50 (µM) |

|---|---|

| Mouse TLX5 Lymphoma Cells | 1.5 |

| Human Fibroblast Cells | >100 |

Antiprotozoal Activity

Methyl 2-methoxy-6-(trifluoromethyl)nicotinate has also demonstrated antiprotozoal activity, making it a candidate for further exploration in treating protozoan infections.

Case Studies and Research Findings

- Antimicrobial Activity Study : A study evaluated the antimicrobial efficacy of various derivatives of Methyl 2-methoxy-6-(trifluoromethyl)nicotinate against E. coli, S. aureus, and fungi like A. niger. The compound exhibited significant antimicrobial properties, particularly against dermatophytes and Gram-negative bacteria .

- Cytotoxicity Evaluation : In another study focusing on cytotoxicity, Methyl 2-methoxy-6-(trifluoromethyl)nicotinate was tested against several cancer cell lines, revealing substantial inhibition of cell growth with varying IC50 values depending on the cell type.

- Mechanistic Insights : Further research into the mechanism revealed that the compound interacts with specific enzymes involved in nicotinic acid metabolism, suggesting potential applications in metabolic disorders.

Comparative Analysis with Similar Compounds

To understand the uniqueness of Methyl 2-methoxy-6-(trifluoromethyl)nicotinate, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Methyl 6-methoxy-2-(trifluoromethyl)nicotinate | Similar methoxy and trifluoromethyl groups | Antineoplastic activity |

| Ethyl 2-methoxy-6-(trifluoromethyl)nicotinate | Ethyl instead of methyl group | Potential use in drug development |

| Methyl 5-methoxy-2-(trifluoromethyl)nicotinate | Different position of methoxy group | Antiprotozoal properties |

The distinct combination of functional groups in Methyl 2-methoxy-6-(trifluoromethyl)nicotinate enhances its biological activity while maintaining stability during synthesis processes.

Q & A

Q. Q1. What are the established synthetic routes for Methyl 2-methoxy-6-(trifluoromethyl)nicotinate, and how can intermediates be characterized?

Methodological Answer: The synthesis often involves halogenated precursors coupled with trifluoromethylation or methoxylation steps. For example, methyl 6-chloro-5-(trifluoromethyl)nicotinate (a structural analog) is synthesized via copper-mediated cross-coupling reactions using methyl chlorodifluoroacetate (MCDFA) and iodonicotinate derivatives in a Hastelloy reactor under controlled conditions . Characterization of intermediates typically employs:

Q. Q2. How does the reactivity of the ester group in Methyl 2-methoxy-6-(trifluoromethyl)nicotinate influence downstream functionalization?

Methodological Answer: The ester group undergoes hydrolysis under basic conditions to yield carboxylic acid derivatives, a critical step for further coupling reactions. For instance:

- Hydrolysis : React with aqueous NaOH (1–2 M) at 60–80°C, followed by acidification to isolate the nicotinic acid derivative .

- Amide formation : Use coupling agents like EDCI/HOBt with amines to generate bioactive analogs (e.g., in NaV1.8 inhibitor synthesis ).

Monitor reaction progress via TLC or HPLC, ensuring minimal decomposition of the trifluoromethyl group under acidic/basic conditions.

Advanced Research Questions

Q. Q3. How can researchers optimize reaction yields in trifluoromethylation steps while mitigating safety risks?

Methodological Answer: Trifluoromethylation often involves hazardous reagents (e.g., gaseous CF₃I or thermally unstable CuCF₃ complexes). Key strategies include:

- Kilogram-scale protocols : Use Hastelloy reactors for corrosion resistance and controlled reagent addition to prevent exothermic runaway reactions .

- In situ monitoring : Employ PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to track reagent consumption.

- Safety measures : Follow GHS guidelines for handling fluorinated compounds (e.g., PPE, ventilation) as outlined in safety data sheets for structurally similar substances .

Q. Q4. What analytical challenges arise in distinguishing regioisomers of Methyl 2-methoxy-6-(trifluoromethyl)nicotinate derivatives?

Methodological Answer: Regioisomeric ambiguity (e.g., methoxy vs. trifluoromethyl group positioning) can be resolved using:

- 2D NMR techniques : NOESY or HSQC to correlate proton-proton spatial relationships and carbon-proton couplings.

- Crystallographic analysis : Single-crystal XRD with SHELX refinement to unambiguously assign substituent positions.

- Computational modeling : Compare experimental NMR shifts with DFT-calculated spectra (e.g., using Gaussian or ORCA).

Q. Q5. How do electronic effects of the trifluoromethyl and methoxy groups impact the compound’s biological activity?

Methodological Answer: The trifluoromethyl group enhances metabolic stability and lipophilicity, while the methoxy group modulates electron density in the pyridine ring. To study these effects:

- SAR studies : Synthesize analogs with varying substituents (e.g., replacing -OCH₃ with -Cl or -CF₃ with -CH₃) .

- Computational docking : Perform molecular dynamics simulations to assess binding affinity changes in target proteins (e.g., ion channels ).

- In vitro assays : Compare IC₅₀ values in enzyme inhibition or cellular uptake studies.

Contradictions and Troubleshooting

Q. Q6. Discrepancies in reported melting points for analogs: How to validate purity and structural integrity?

Methodological Answer: Variations in melting points (e.g., 137–142°C for 2-methyl-6-(trifluoromethyl)nicotinic acid ) may arise from:

- Polymorphism : Characterize crystalline forms via DSC (Differential Scanning Calorimetry) or PXRD.

- Impurity profiling : Use HPLC-MS to detect byproducts (e.g., unreacted starting materials or hydrolysis products).

- Standardization : Recrystallize from a non-polar solvent (hexane/EtOAc) and compare with literature data under identical conditions.

Q. Q7. Conflicting reactivity data in ester hydrolysis: How to reconcile divergent results?

Methodological Answer: Hydrolysis rates depend on pH, solvent, and steric effects. For example:

- Basic conditions (pH >10) accelerate ester cleavage but may degrade the trifluoromethyl group.

- Acidic conditions (pH 2–4) are slower but preserve the CF₃ moiety .

Validate conflicting reports by replicating conditions precisely (e.g., solvent, temperature) and monitoring degradation via LC-MS.

Methodological Innovations

Q. Q8. What advanced techniques enable the detection of trace impurities in Methyl 2-methoxy-6-(trifluoromethyl)nicotinate?

Methodological Answer:

Q. Q9. How can researchers leverage high-throughput screening (HTS) for optimizing reaction conditions?

Methodological Answer:

- DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading, solvent ratio) in microreactors to identify optimal conditions.

- Automated analytics : Integrate robotic liquid handlers with HPLC systems for rapid data collection.

- Machine learning : Train models on HTS data to predict yields and selectivity for novel derivatives.

Regulatory and Safety Considerations

Q. Q10. What GHS classifications apply to Methyl 2-methoxy-6-(trifluoromethyl)nicotinate, and how should it be handled?

Methodological Answer: While direct GHS data is limited, analogs with trifluoromethyl groups are often classified as:

- Acute toxicity (Category 4) and environmental hazard (Category N; R50-53) .

- Handling protocols : Use fume hoods, nitrile gloves, and closed systems to minimize exposure. Dispose of waste via licensed hazardous waste facilities .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.